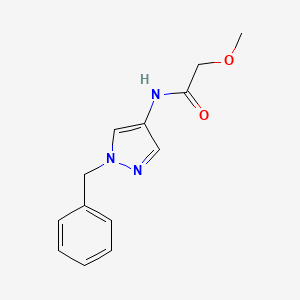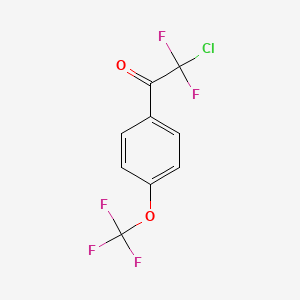![molecular formula C11H14BrNOZn B14896082 3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
3-[(4-Morpholino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Morpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Morpholino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl bromide with morpholine, followed by the introduction of zinc. The reaction is carried out in the presence of a solvent like THF to stabilize the organozinc compound. The general reaction scheme is as follows:
-
Formation of 3-[(4-Morpholino)methyl]phenyl bromide
- React 3-bromobenzyl bromide with morpholine in the presence of a base such as potassium carbonate.
- The reaction is typically conducted at room temperature for several hours.
-
Formation of this compound
- Introduce zinc dust or zinc chloride to the reaction mixture containing 3-[(4-Morpholino)methyl]phenyl bromide.
- The reaction is carried out in THF under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and automated systems are used to handle the reagents and solvents efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Morpholino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products Formed
Biaryl compounds: Formed through coupling reactions.
Alcohols: Formed through addition to carbonyl compounds.
Substituted aromatics: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-[(4-Morpholino)methyl]phenylzinc bromide is used in various scientific research applications, including:
Organic synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Used in the preparation of conducting polymers and other advanced materials.
Biological studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-[(4-Morpholino)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to participate in various coupling and substitution reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide: Similar structure but with a fluorine atom, offering different reactivity and selectivity.
4-[(4-Morpholino)methyl]phenylzinc iodide: Contains iodine instead of bromine, which can influence its reactivity and applications.
Uniqueness
3-[(4-Morpholino)methyl]phenylzinc bromide is unique due to its specific reactivity profile and the presence of the morpholine group, which can influence its interactions with other molecules. Its versatility in forming carbon-carbon bonds makes it a valuable reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C11H14BrNOZn |
|---|---|
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
bromozinc(1+);4-(phenylmethyl)morpholine |
InChI |
InChI=1S/C11H14NO.BrH.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ZLLIMMOGTYMLMZ-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1CC2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


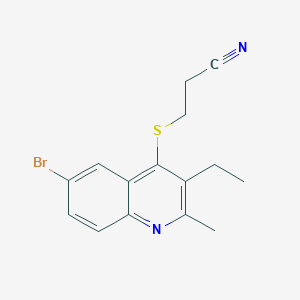
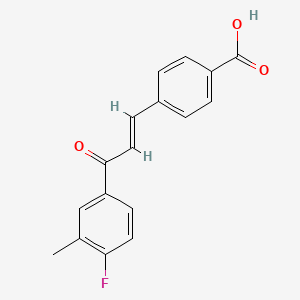
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
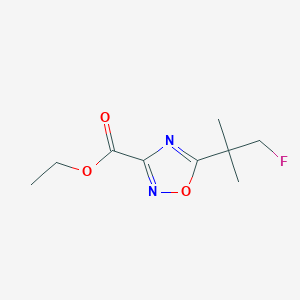
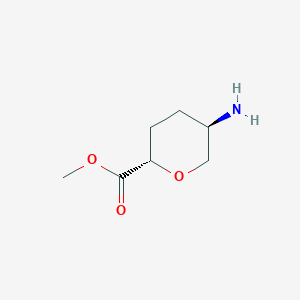
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)
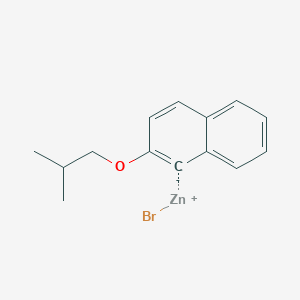


![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
